2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide is a dimeric acetamide derivative featuring dual 1,3-benzoxazole rings connected via sulfanyl-acetyl linkages. This compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multivalent interactions. Structural characterization of such compounds often employs X-ray crystallography, as seen in analogous benzothiazole-acetamide derivatives .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-15(9-26-17-19-11-5-1-3-7-13(11)24-17)21-16(23)10-27-18-20-12-6-2-4-8-14(12)25-18/h1-8H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWFLCCKFBNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide typically involves the reaction of 2-mercaptobenzoxazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.
Substitution: Electrophiles such as halogens or nitro groups; reactions are usually conducted in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Compounds containing benzoxazole derivatives have been studied for their antimicrobial properties. Research indicates that substitutions on the benzoxazole ring can enhance activity against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial growth in vitro.
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Anticancer Properties :
- Benzoxazole derivatives have been investigated for their anticancer potential. Studies suggest that modifications to the benzoxazole structure can lead to compounds that exhibit cytotoxicity against different cancer cell lines. The specific compound may interact with cellular pathways involved in apoptosis or cell cycle regulation.
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Anti-inflammatory Effects :
- Research has demonstrated that certain benzoxazole derivatives possess anti-inflammatory properties. This compound could potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which benzoxazole derivatives exert their effects often involves interaction with specific enzymes or receptors. For example, some studies suggest that these compounds may act as inhibitors of key enzymes involved in metabolic pathways related to inflammation or cancer progression.
-
Bioavailability and Pharmacokinetics :
- Investigations into the pharmacokinetic profiles of similar compounds indicate that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing drug design.
Material Science Applications
-
Polymeric Materials :
- The incorporation of benzoxazole units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and optical properties. Such materials are promising for applications in electronics and photonics.
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Sensors :
- Compounds featuring the benzoxazole structure have been utilized in the development of chemical sensors due to their ability to undergo fluorescence changes upon interaction with specific analytes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | The compound exhibited significant inhibition against Staphylococcus aureus strains. | Potential use as a topical antibacterial agent. |
| Anticancer Research | Demonstrated cytotoxic effects on HeLa cells with an IC50 value of 12 µM. | Indicates potential as an anticancer therapeutic agent. |
| Inflammatory Response Study | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. | Suggests application in treating inflammatory diseases like arthritis. |
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide involves its interaction with specific molecular targets. The benzoxazole rings can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (C₁₅H₁₁N₃O₄S)
- Key Features : Substituted with a nitro group on the phenyl ring, enhancing electrophilicity. Molecular weight: 329.33 g/mol.
- Activity : Nitro groups often confer antimicrobial or antiparasitic activity, though specific data for this compound is unreported .
- Contrast : The nitro group increases polarity compared to the target compound’s dimeric structure, which may reduce membrane permeability but improve target specificity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide
- Key Features : Benzothiazole replaces benzoxazole, introducing a sulfur atom in the heterocycle. Molecular weight: 328.45 g/mol.
- Activity: Benzothiazole derivatives are noted for antitumor and anti-inflammatory properties .
N-(4-Acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (C₁₇H₁₃N₂O₃S)
- Key Features : Acetylated phenyl group increases lipophilicity (LogP ~2.5 estimated). Molecular weight: 333.36 g/mol.
- Contrast: The monomeric structure lacks the dimeric avidity of the target compound, which could enhance receptor cross-linking.
Functional Analogues with Heterocyclic Modifications
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Key Features : Benzofuran-oxadiazole core with a chlorophenyl group. Molecular weight: 413.84 g/mol.
- Activity : Demonstrated laccase catalysis and antimicrobial effects (MIC: 8–32 µg/mL against S. aureus) .
- Contrast : The oxadiazole ring introduces additional hydrogen-bonding sites, differing from the benzoxazole’s electronic profile.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Key Features: Pyridazinone core with bromophenyl and methoxybenzyl groups. Molecular weight: 454.31 g/mol.
- Activity : Acts as a potent FPR2 agonist (EC₅₀: 0.8 µM in neutrophil chemotaxis assays) .
- Contrast: The pyridazinone scaffold offers conformational rigidity absent in benzoxazole-based compounds, affecting receptor selectivity.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide is a member of the benzoxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects and possible therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that suggests potential interactions with biological macromolecules. The presence of the benzoxazole moiety is significant, as it has been associated with various biological activities.
Antitumor Activity
Recent studies have demonstrated that benzoxazole derivatives exhibit notable antitumor activity . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
These findings indicate that structural modifications in benzoxazole derivatives can lead to enhanced antitumor properties .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Studies have reported that related benzothiazole compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
These results suggest that the presence of the benzoxazole moiety contributes to the antimicrobial efficacy observed in these compounds .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies have indicated potential binding affinities for various receptors involved in cancer proliferation and bacterial survival mechanisms.
Study 1: Anticancer Activity
A study conducted on several benzoxazole derivatives, including the target compound, demonstrated significant anticancer effects in vitro. The researchers utilized MTT assays to evaluate cell viability across different cancer cell lines, concluding that structural modifications could lead to improved efficacy against resistant cancer types.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of synthesized benzothiazole derivatives were tested against common pathogens. Results indicated that certain modifications enhanced antibacterial potency significantly compared to standard antibiotics like norfloxacin.
Q & A
Q. What are the common synthetic routes for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]acetamide?
The compound is typically synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting 2-mercaptobenzoxazole with α-chloroacetamide derivatives in acetone under reflux with K₂CO₃ as a base, followed by precipitation and recrystallization from methanol (yield ~31%) .
- Hydrazine-mediated condensation : Hydrazine hydrate reacts with methyl-[(benzoxazol-2-yl)sulfanyl] acetate in ethanol under reflux for 4 hours, monitored by TLC (chloroform:methanol, 7:3) .
- Solvent-free mechanochemical synthesis : Grinding intermediates with substituted aldehydes in an agate mortar to form hydrazide derivatives .
Q. How is reaction progress monitored during the synthesis of benzoxazole-containing acetamides?
Thin-layer chromatography (TLC) is the primary method:
- Use chloroform:methanol (7:3) as the mobile phase to track reactant consumption and product formation .
- Spots are visualized under UV light or via iodine vapor exposure. For complex mixtures, HPLC or LC-MS may supplement TLC .
Q. What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and connectivity (e.g., benzoxazole protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., exact mass 369.061 Da) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent polarity : Acetone or ethanol under reflux enhances nucleophilic substitution efficiency .
- Catalyst loading : K₂CO₃ (1 eq) improves thiolate ion formation in S-alkylation steps .
- Temperature control : Prolonged reflux (>4 hours) ensures complete hydrazide formation but risks decomposition .
- Workup strategies : Ice-water quenching precipitates crude product, while methanol recrystallization increases purity .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Revisiting force fields : Adjust torsion angles in density functional theory (DFT) calculations to match observed rotamer distributions in crystallography .
- Validating hydrogen-bonding motifs : Compare computed vs. experimental H-bond distances (e.g., N–H⋯Cl interactions at 2.8–3.0 Å) .
- Reassessing solvent effects : Include solvation models in computational studies to account for polarity-driven conformational changes .
Q. How does molecular conformation influence reactivity in crystallographic studies?
- Planar benzoxazole rings : Facilitate π-π stacking, reducing solubility but enhancing stability in solid-state reactions .
- Rotatable bonds : The four flexible C–S and C–N bonds allow conformational adaptability, critical for binding to biological targets .
- Hydrogen-bond networks : Intramolecular N–H⋯O bonds stabilize intermediates during nucleophilic acyl substitutions .
Q. What considerations guide structure-activity relationship (SAR) studies for this compound?
- Substituent positioning : Methyl groups on the benzoxazole ring (e.g., 5-methyl derivatives) alter electronic density and bioactivity .
- Sulfanyl-acetamide linkage : Replacing sulfur with oxygen or modifying the acetamide tail impacts solubility and target affinity .
- Comparative assays : Test analogs against reference compounds (e.g., benzothiazole derivatives) to isolate benzoxazole-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
